Stereochemical Purity: Defined (1S,4R,5S) Enantiomer vs. Racemic rel-(1R,4S,5R) Mixture
The (1S,4R,5S) enantiomer is commercially supplied with a standard purity of ≥95% as determined by HPLC, NMR, and GC batch-release testing . In contrast, the racemic rel-(1R,4S,5R)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylic acid mixture (same CAS 2138813-57-5 reported by some vendors) introduces up to 50% of the undesired enantiomer, effectively halving the productive yield in any stereospecific transformation . The patent literature explicitly states that racemic bicyclo[3.1.0]hexane intermediates require 'complicated separation procedures involving HPLC, resulting in low productivity,' making pre-resolved (1S,4R,5S) material the higher-value procurement choice for programs requiring defined stereochemistry [1].
| Evidence Dimension | Enantiomeric purity / productive chiral yield |
|---|---|
| Target Compound Data | ≥95% single enantiomer (1S,4R,5S); 100% stereochemical utility in downstream reactions |
| Comparator Or Baseline | Racemic rel-(1R,4S,5R) mixture: ≤50% desired enantiomer; requires chiral preparative HPLC for resolution |
| Quantified Difference | ≥2-fold higher productive yield of the target enantiomer; elimination of chiral separation step valued at significant cost and time savings per batch |
| Conditions | Commercial QC release data (Bidepharm) for target; US Patent 7,786,314 B2 for racemic resolution burden |
Why This Matters
Procuring the pre-resolved (1S,4R,5S) enantiomer eliminates the need for preparative chiral HPLC, directly reducing synthesis cost and timeline in programs where stereochemistry is a critical quality attribute.
- [1] US Patent 7,786,314 B2 (2010). Column 4, lines 84–88: '...the disclosed syntheses call for the preparation of racemic intermediates, which must then be subjected to complicated separation procedures involving HPLC, resulting in low productivity.' View Source
